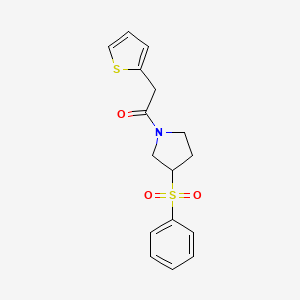
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as PSPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSPE is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in novel synthetic pathways to create N-fused pyrroles, leveraging ring-opening/ring-closing protocols starting from nitrothiophenes. This process is driven by a 1,6-H shift followed by 6π 1,5-electrocyclization, facilitating the production of pyrroles that hold both synthetic and biological interest (Bianchi et al., 2014).
- Research has also highlighted its role in the synthesis of key intermediates for pharmaceutical compounds, exemplified by the synthesis of a key intermediate of Etoricoxib, a potent anti-inflammatory drug, showcasing its relevance in medicinal chemistry (Pan Hai-ya, 2012).
Chemical Reactions and Mechanisms
- Studies have shown its application in asymmetric Michael addition reactions , where derivatives have served as efficient organocatalysts. This highlights its utility in the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, contributing significantly to the field of organocatalysis (Singh et al., 2013).
- It has been involved in the design and synthesis of novel inhibitors of HIV-1 replication, underlining its importance in the development of new therapeutic agents against viral infections (Che et al., 2015).
Material Science and Conductivity
- Its derivatives have been used to synthesize conducting polymers based on pyrrole, indicating its potential in creating materials with unique electrical and optical properties (Pandule et al., 2014).
Catalysis and Cycloaddition Reactions
- The compound has facilitated catalytic asymmetric [3 + 2] cycloadditions , yielding enantioenriched pyrrolines. This showcases its role in enantioselective synthesis, contributing to the field of asymmetric catalysis and the production of biologically active molecules (López-Pérez et al., 2008).
Antimicrobial Activity
- Novel pyrazolopyrimidines incorporating the phenylsulfonyl moiety have shown promising antimicrobial activities , expanding its applications into the realm of antimicrobial drug discovery (Alsaedi et al., 2019).
properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(11-13-5-4-10-21-13)17-9-8-15(12-17)22(19,20)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIVLIJOBJCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)
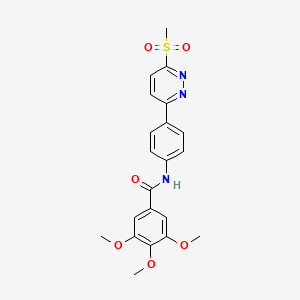
![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)
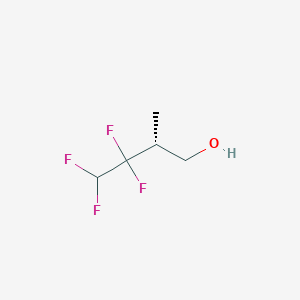

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)
![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)
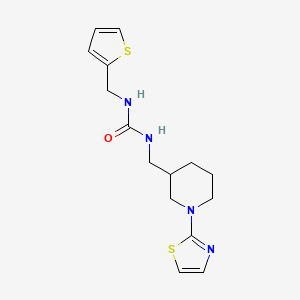
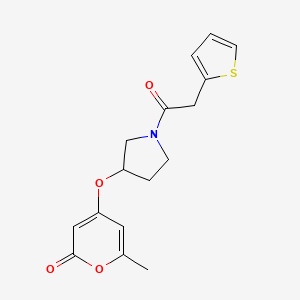
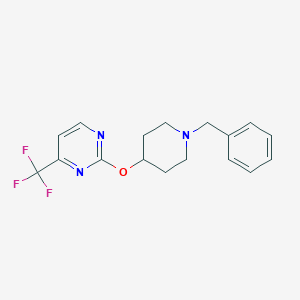
![6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)
![N-(1-cyanocyclobutyl)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2361001.png)